molecular formula C21H16BrClN4O2S B2682595 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226451-70-2

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2682595
CAS No.: 1226451-70-2
M. Wt: 503.8
InChI Key: RTWJNLWNJVQAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of imidazole-thioacetamide derivatives, characterized by a central imidazole ring substituted with aryl groups and a thioether-linked acetamide moiety. The structural features include:

  • Imidazole core: Substituted at the 1-position with 3-chlorophenyl and at the 5-position with 4-bromophenyl, enhancing hydrophobic interactions in biological systems.
  • Thioacetamide linker: Bridges the imidazole ring to a 5-methylisoxazole group, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O2S/c1-13-9-19(26-29-13)25-20(28)12-30-21-24-11-18(14-5-7-15(22)8-6-14)27(21)17-4-2-3-16(23)10-17/h2-11H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWJNLWNJVQAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that incorporates multiple functional groups, including imidazole, isoxazole, thioether, and amide. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H17BrClN3OSC_{23}H_{17}BrClN_3OS, with a molecular weight of approximately 498.8 g/mol. The presence of bromine and chlorine substituents on the phenyl rings may enhance its biological activity through increased lipophilicity and interactions with biological targets.

PropertyValue
Molecular FormulaC23H17BrClN3OSC_{23}H_{17}BrClN_3OS
Molecular Weight498.8 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with imidazole and thioether functionalities often exhibit antimicrobial properties . The imidazole ring is known for its role in enzyme inhibition, which could be relevant for developing antimicrobial agents. Preliminary studies suggest that this compound may possess activity against specific pathogens, although detailed studies are still required to confirm these effects.

Anticancer Potential

The compound has been investigated for anticancer activity , particularly due to the presence of the isoxazole moiety, which has shown promise in various cancer models. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The specific mechanisms through which this compound exerts anticancer effects remain to be fully elucidated.

Enzyme Inhibition

The imidazole group in the compound suggests potential as an enzyme inhibitor . Similar compounds have been reported to inhibit various enzymes involved in metabolic pathways linked to disease states. For instance, imidazole derivatives have been shown to inhibit phosphodiesterases and other key enzymes . Further research into the specific targets of this compound could reveal its utility in drug development.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymatic Targets : The imidazole group can coordinate with metal ions in enzyme active sites, altering enzymatic activity.
  • Hydrophobic Interactions : The bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, influencing their functions.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may alter signaling pathways associated with disease progression.

Pharmacokinetic Profiles

Pharmacokinetic studies are crucial for understanding the viability of compounds as therapeutic agents. Research on similar compounds indicates that modifications to the structure can significantly impact metabolic stability and bioavailability. For instance, some imidazole derivatives demonstrated short half-lives due to rapid metabolism . Future investigations into the pharmacokinetics of this compound will be essential for assessing its therapeutic potential.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Bromophenyl/chlorophenyl groups enhance lipophilicity and π-π stacking in enzyme binding pockets, as seen in IMPDH inhibitors and COX inhibitors .
  • Isoxazole vs. Thiazole: The 5-methylisoxazole in the target compound may improve metabolic stability compared to thiazole-containing analogs .

Synthetic Yields :

  • Higher yields (>90%) are achieved in compounds synthesized via SN2 displacement (e.g., compound 21 ), whereas cyclocondensation methods yield ~75–82% .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Calculated Properties (Hypothetical Data Based on Analogs)

Property Target Compound Compound 21 Compound 9
Molecular Weight (g/mol) 513.3 480.3 458.4
LogP 4.2 3.8 3.5
Hydrogen Bond Acceptors 6 5 6
Rotatable Bonds 6 5 7

Key Observations:

  • The 5-methylisoxazole group reduces hydrogen bond donors, which may limit off-target interactions .

Q & A

Q. What are the standard synthetic routes and purification methods for this compound?

The synthesis typically involves nucleophilic substitution between a substituted imidazole-thiol intermediate (e.g., 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol) and a chloroacetamide derivative (e.g., 2-chloro-N-(5-methylisoxazol-3-yl)acetamide) under basic conditions (e.g., K₂CO₃ in acetone or DMF). Purification often employs recrystallization using ethanol or methanol to achieve >95% purity, as validated by HPLC and elemental analysis .

Q. How should researchers characterize its structural integrity and purity?

Key techniques include:

  • FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~650 cm⁻¹).
  • NMR (¹H/¹³C) : To verify substituent positions (e.g., aromatic protons in the 7.0–8.5 ppm range) and acetamide linkage.
  • Melting Point : Consistency with literature values (if available) ensures crystallinity.
  • Elemental Analysis : Deviations >0.4% from calculated C/H/N/S values indicate impurities .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact.
  • Disposal : Neutralize with 10% NaOH solution before incineration, adhering to local regulations for halogenated waste .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and scalability?

Employ a central composite design to test variables:

  • Factors : Solvent polarity (DMF vs. acetone), temperature (60–100°C), base equivalents (1.5–3.0).
  • Response : Reaction yield (HPLC area%) and purity (TLC).
  • Analysis : ANOVA identifies significant factors (e.g., solvent polarity often dominates for imidazole-thiol reactivity). Iterative refinement reduces trial runs by 40–60% .

Q. How to resolve contradictions in spectroscopic data or unexpected byproducts?

  • Hypothesis Testing : Compare experimental NMR/IR with computational predictions (e.g., DFT via Gaussian).
  • LC-MS/MS : Identify byproducts (e.g., dimerization via sulfur oxidation).
  • X-ray Crystallography : Resolve ambiguous substituent positions (e.g., imidazole vs. isoxazole linkage) .

Q. What computational strategies predict biological activity or binding mechanisms?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-1/2 for anti-inflammatory potential).
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent (e.g., TIP3P water).
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to guide SAR .

Q. How to design SAR studies for imidazole-acetamide derivatives?

  • Substitution Patterns : Synthesize analogs with halogens (Br/Cl) at para/meta positions on phenyl rings to evaluate steric/electronic effects.
  • Bioisosteric Replacement : Replace isoxazole with thiazole or triazole to modulate solubility/logP.
  • In Vitro Assays : Test COX-1/2 inhibition (IC₅₀) or antimicrobial activity (MIC) to correlate structure with function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.